Salbutamol Acetonide

Overview

Description

Salbutamol Acetonide, also known as Albuterol Acetonide, is a synthetic compound belonging to the class of beta-2 adrenergic receptor agonists. It is primarily used as a bronchodilator to manage and treat conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound works by relaxing the smooth muscles in the airways, thereby improving airflow to the lungs .

Mechanism of Action

Target of Action

Salbutamol, also known as Albuterol , primarily targets the beta-2 adrenergic receptors . These receptors are located in the lungs, specifically on the muscles surrounding the airways . The drug is 29 times more selective for beta-2 receptors than beta-1 receptors, giving it higher specificity for pulmonary beta receptors versus beta-1-adrenergic receptors located in the heart .

Mode of Action

Salbutamol is a beta-2 adrenergic receptor agonist . It works by stimulating these receptors, leading to relaxation of the smooth muscle in the airways . This action results in bronchodilation, or the widening of the bronchi, which allows for increased airflow to the lungs .

Biochemical Pathways

Upon activation by Salbutamol, the beta-2 adrenergic receptors on airway smooth muscle are Gs coupled, leading to the activation of adenylate cyclase . This increases the intracellular concentration of 3’,5’-cyclic adenosine monophosphate (cyclic AMP), promoting bronchodilation .

Pharmacokinetics

Salbutamol is metabolized almost exclusively by sulphotransferase (SULT) 1 A3 to an inactive metabolite . The R-isomer of Salbutamol is metabolized up to 12 times faster than the S-isomer . This leads to relatively higher plasma concentrations of the S-isomer following all routes of administration, particularly following oral administration due to extensive metabolism by the intestine . Both enantiomers are actively excreted into the urine .

Result of Action

The primary result of Salbutamol’s action is the relief and prevention of bronchospasm due to bronchial asthma, chronic bronchitis, reversible obstructive airway disease, and other chronic bronchopulmonary disorders in which bronchospasm is a complicating factor . It is also used for the acute prophylaxis against exercise-induced bronchospasm and other stimuli known to induce bronchospasm .

Action Environment

Interindividual variability, influenced by patient-specific factors including age, weight, gender, race, and genetics, among others, contributes to variations in therapeutic response . For instance, patients with asthma appear to have less drug delivered to the lung following inhaled administration because of their narrowed airways . Therefore, the environment in which Salbutamol acts can significantly influence its efficacy and stability.

Biochemical Analysis

Biochemical Properties

Salbutamol Acetonide interacts with beta2-adrenergic receptors, which are primarily found in the lungs . It is 29 times more selective for beta2 receptors than beta1 receptors . This interaction triggers a series of biochemical reactions that lead to the relaxation of smooth muscle in the airways, thereby alleviating symptoms of conditions like asthma and COPD .

Cellular Effects

This compound has significant effects on various types of cells, particularly those in the lungs. It opens up the medium and large airways in the lungs . It also stimulates potassium flow into cells, thus lowering the potassium in the blood . Furthermore, it has been shown to reduce the symptoms of newborns and adolescents with myasthenia gravis and transient neonatal myasthenia gravis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to beta2-adrenergic receptors, leading to the relaxation of airway smooth muscle . This is achieved through the activation of adenyl cyclase, resulting in the conversion of ATP to cyclic AMP . This process promotes bronchodilation and relieves symptoms experienced during an acute asthma episode .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, ®-Salbutamol is metabolised up to 12 times faster than (S)-Salbutamol, leading to relatively higher plasma concentrations of (S)-Salbutamol following all routes of administration . This is particularly notable following oral administration due to extensive metabolism by the intestine .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For horses with equine asthma, a single dose of 500 mcg of albutamol (salbutamol) every 2 hours as needed is recommended . This dosage has been shown to elicit an equal or slightly larger response than an equivalent dose of the racemic mixture .

Metabolic Pathways

This compound is metabolised almost exclusively by sulphotransferase (SULT) 1 A3 to an inactive metabolite . This metabolic pathway involves the conversion of this compound to its inactive form, which is then excreted from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is influenced by its interactions with beta2-adrenergic receptors . Its distribution is particularly notable in the lungs, where it binds to beta2 receptors and exerts its bronchodilatory effects .

Subcellular Localization

The subcellular localization of this compound is primarily at the beta2-adrenergic receptors, which are predominantly located on the outer membrane of lung cells . Here, this compound binds to these receptors and triggers a series of biochemical reactions that lead to the relaxation of airway smooth muscle .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Salbutamol Acetonide typically involves multiple steps, starting from substituted acetophenones. One common method includes the chloromethylation of 4-hydroxyacetophenone with formaldehyde in concentrated hydrochloric acid, followed by acylation with acetic anhydride and acetic acid in the presence of sodium acetate. The resulting diacetate is then brominated to yield the m-bromo ketone .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques to ensure high yield and purity. The process may include the use of anhydrous solvents, controlled temperature conditions, and specific catalysts to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions: Salbutamol Acetonide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its alcohol derivatives.

Substitution: Halogenation and other substitution reactions can modify the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of catalysts.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as its ketone, alcohol, and halogenated forms .

Scientific Research Applications

Salbutamol Acetonide has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies involving beta-2 adrenergic receptor agonists.

Biology: Research on its effects on cellular signaling pathways and receptor interactions.

Medicine: Extensive studies on its efficacy and safety in treating respiratory conditions.

Industry: Utilized in the development of inhalation therapies and other pharmaceutical formulations

Comparison with Similar Compounds

Terbutaline: Another beta-2 adrenergic receptor agonist used for similar indications.

Salmeterol: A long-acting beta-2 agonist with a prolonged duration of action.

Formoterol: Similar to Salmeterol but with a faster onset of action .

Uniqueness: Salbutamol Acetonide is unique due to its rapid onset of action and relatively short duration of effect, making it ideal for acute relief of bronchospasm. Unlike long-acting beta-2 agonists, it is primarily used for immediate symptom relief rather than long-term control .

Properties

IUPAC Name |

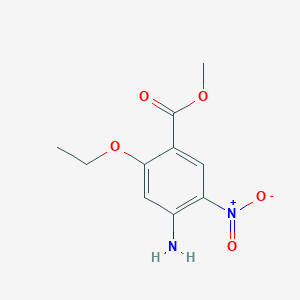

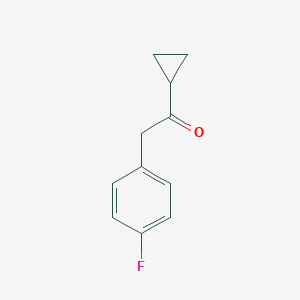

2-(tert-butylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-15(2,3)17-9-13(18)11-6-7-14-12(8-11)10-19-16(4,5)20-14/h6-8,13,17-18H,9-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNNRZNBSYVOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2=C(O1)C=CC(=C2)C(CNC(C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801135858 | |

| Record name | α-[[(1,1-Dimethylethyl)amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54208-72-9 | |

| Record name | α-[[(1,1-Dimethylethyl)amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54208-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-[[(1,1-Dimethylethyl)amino]methyl]-2,2-dimethyl-4H-1,3-benzodioxin-6-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801135858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde](/img/structure/B116872.png)

![2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B116893.png)